H-Cys(pMeOBzl)-OH

Description

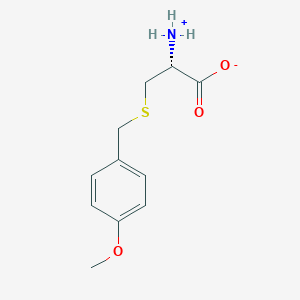

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZSPJVMUCVAQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Cys(pMeOBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH), a critical building block in modern peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-cysteine, where the thiol group of the side chain is protected by a p-methoxybenzyl (pMeOBzl or Mob) group. This protection is crucial for preventing unwanted side reactions, such as oxidation and disulfide bond formation, during peptide synthesis. The p-methoxybenzyl group is classified as a semi-labile protecting group, typically removed under moderately acidic conditions.

The molecular structure of this compound is characterized by the L-cysteine backbone with the sulfur atom covalently bonded to the benzylic carbon of a p-methoxybenzyl group.

Structure:

Physicochemical Data

The following tables summarize the key quantitative data for both the unprotected and N-α-Fmoc protected forms of S-(p-methoxybenzyl)-L-cysteine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2544-31-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃S | [1] |

| Molecular Weight | 241.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 213 - 217 °C | [1] |

| Optical Rotation | [α]D²⁴ = +24 ± 1° (c=1 in 1N NaOH) | |

| Purity | ≥ 99% (by titration) |

Table 2: Physicochemical Properties of Fmoc-Cys(pMeOBzl)-OH

| Property | Value | Reference(s) |

| CAS Number | 141892-41-3 | |

| Molecular Formula | C₂₆H₂₅NO₅S | |

| Molecular Weight | 463.6 g/mol | |

| Appearance | White powder | |

| Melting Point | 138 - 144 °C | |

| Optical Rotation | [α]D²⁰ = -40 ± 2° (c=1 in DMF) | |

| Purity | ≥ 99% (by HPLC) |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone (α-CH, β-CH₂), the p-methoxybenzyl group (aromatic protons, benzylic CH₂, and methoxy CH₃), and the amine and carboxylic acid protons. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm). The methoxy group will be a sharp singlet around 3.7-3.8 ppm. The benzylic protons will be a singlet around 3.6-3.7 ppm. The α-proton and β-protons of the cysteine backbone will be in the aliphatic region, with coupling patterns dependent on the solvent and pH.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 114-160 ppm range), the α-carbon (around 55 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 36 ppm), and the β-carbon (around 35 ppm).

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 242.08. Common fragmentation patterns would involve the loss of the carboxylic acid group, the amine group, and cleavage of the C-S and S-C bonds of the side chain.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the S-alkylation of cysteine.

Materials:

-

L-cysteine

-

p-Methoxybenzyl chloride

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine in a 2M NaOH solution under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

In a separate flask, dissolve p-methoxybenzyl chloride in methanol.

-

Add the p-methoxybenzyl chloride solution dropwise to the L-cysteine solution with vigorous stirring, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of approximately 5-6 with 1M HCl.

-

A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water and then with diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure compound.

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of this compound.

Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is typically used in its N-α-Fmoc protected form, Fmoc-Cys(pMeOBzl)-OH, for incorporation into a peptide chain using Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Cys(pMeOBzl)-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

DMF (solvent)

-

DCM (solvent)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Protocol for a single coupling cycle:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

References

The Strategic Role of H-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing multiple cysteine residues, is a cornerstone of modern drug discovery and development. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to orchestrate the precise formation of disulfide bonds. Among the arsenal of cysteine protecting groups, the p-methoxybenzyl (pMeOBzl) group, utilized in the form of H-Cys(pMeOBzl)-OH, offers a distinct set of properties that make it a valuable tool for peptide chemists. This technical guide provides an in-depth exploration of the role of this compound in SPPS, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Core Principles: The p-Methoxybenzyl Protecting Group

The p-methoxybenzyl (pMeOBzl or Mob) group is a benzyl-type protecting group for the sulfhydryl side chain of cysteine. Its utility in SPPS stems from its stability to the repetitive basic conditions of Fmoc deprotection and its lability to strong acids, typically trifluoroacetic acid (TFA), used for final cleavage from the resin. This acid lability, however, can be modulated, offering a degree of orthogonality in more complex synthetic strategies.

The primary advantages of employing this compound in SPPS include:

-

Acid Lability: The pMeOBzl group is readily cleaved during the final TFA "cocktail" treatment, yielding the free thiol necessary for disulfide bond formation or other modifications.

-

Reduced Racemization: Compared to the more sterically hindered trityl (Trt) protecting group, benzyl-type protecting groups like pMeOBzl have been shown to reduce the extent of racemization at the cysteine alpha-carbon during coupling reactions, particularly when using uronium- or phosphonium-based coupling reagents.

-

Orthogonality: While cleaved by strong acid, the pMeOBzl group exhibits greater stability to milder acidic conditions compared to highly acid-labile groups like 4-methoxytrityl (Mmt). This allows for selective deprotection strategies in the synthesis of peptides with multiple disulfide bonds.

Quantitative Data Presentation

The selection of a cysteine protecting group is a critical parameter in SPPS, influencing not only the final yield and purity of the peptide but also the potential for side reactions. The following tables summarize key quantitative data comparing the performance of the pMeOBzl (Mob) group with other commonly used cysteine protecting groups.

Table 1: Comparison of Racemization Levels of Various Cysteine Protecting Groups in Fmoc-SPPS

| Protecting Group | Coupling Conditions | Racemization (%) (d-Cys/l-Cys) | Reference |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 8.0 | [1] |

| p-Methoxybenzyl (Mob) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.7 | [1] |

| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.2 | [1] |

| 4,4'-Dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.8 | [1] |

| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4 | [1] |

Data is for the synthesis of the model peptide H-Gly-Cys-Phe-NH2. HCTU/6-Cl-HOBt/DIEA represents a common activating agent/base combination.

Table 2: Cleavage Conditions and Stability of Common Cysteine Protecting Groups

| Protecting Group | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to 1% TFA/DCM |

| Trityl (Trt) | 95% TFA with scavengers (e.g., TIS, H₂O) | Stable | Partially labile |

| p-Methoxybenzyl (pMeOBzl/Mob) | HF or high concentration of TFA with scavengers at elevated temperatures | Stable | Stable |

| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Stable | Stable |

| tert-Butyl (tBu) | Trifluoromethanesulfonic acid (TFMSA), PhS(O)Ph/CH₃SiCl₃ in TFA | Stable | Stable |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Stable | Labile |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-Cys(pMeOBzl)-OH into a peptide sequence using manual Fmoc-SPPS, as well as its subsequent deprotection.

Protocol 1: Incorporation of Fmoc-Cys(pMeOBzl)-OH

This protocol outlines a single deprotection and coupling cycle on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).

- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the treatment with 20% piperidine in DMF for another 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Cys(pMeOBzl)-OH:

- In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

- The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of a Cys(pMeOBzl)-Containing Peptide

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the pMeOBzl and other acid-labile side-chain protecting groups.

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.

- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage Reaction:

- Prepare a fresh cleavage cocktail. For peptides containing Cys(pMeOBzl), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For more resistant benzyl-type protecting groups, heating or the use of stronger acids like HF may be necessary. For the synthesis of conotoxins containing Cys(Mob), treatment with TFA/TIS/H₂O (95:2.5:2.5) at 40-45°C for several hours has been reported to be effective.

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature (or elevated temperature if required) for 2-4 hours.

3. Peptide Precipitation and Isolation:

- Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail or TFA.

- Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

- Centrifuge the ether suspension to pellet the peptide.

- Decant the ether.

- Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

References

H-Cys(pMeOBzl)-OH vs. Other Cysteine Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides and proteins. The p-methoxybenzyl (pMeOBzl) group offers a unique balance of stability and lability, positioning it as a valuable tool in the peptide chemist's arsenal. This technical guide provides a comprehensive comparison of H-Cys(pMeOBzl)-OH with other commonly employed cysteine protecting groups, focusing on quantitative data, detailed experimental protocols, and logical workflows to aid in the rational design of synthetic strategies.

Core Concepts in Cysteine Protection

The nucleophilic nature of the cysteine thiol group necessitates protection during peptide synthesis to prevent undesirable side reactions, including oxidation to disulfides, alkylation, and racemization. The ideal protecting group should be stable to the iterative conditions of peptide chain elongation (e.g., Fmoc deprotection and coupling) and selectively cleavable under conditions that do not compromise the integrity of the final peptide.

Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond architecture and the presence of other sensitive residues. The following tables summarize the key characteristics and quantitative performance of pMeOBzl and other prevalent protecting groups.

Table 1: General Properties and Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Key Features |

| p-Methoxybenzyl | pMeOBzl, Mob | Strong acids (e.g., HF, TFMSA/TFA) with scavengers | Fmoc, Boc (partially) | More labile than Bzl, suitable for Boc-SPPS. |

| Trityl | Trt | Mild acids (e.g., TFA/scavengers) | Fmoc, Acm, StBu | Widely used in Fmoc-SPPS; bulky, can reduce racemization. |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Fmoc, Boc, Trt, tBu | Stable to strong acids; allows for purification of the protected peptide. |

| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA/TFA), Hg(OAc)₂ | Fmoc, Acm | Stable to TFA; useful for orthogonal protection strategies. |

| 4-Methoxytrityl | Mmt | Very mild acids (1-2% TFA in DCM) | Fmoc, Trt, Acm, tBu | Highly acid-labile; enables on-resin deprotection. |

| S-tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Fmoc, Boc, Trt, Acm | Stable to acids and bases; useful for on-resin disulfide bond formation. |

Table 2: Quantitative Comparison of Side Reactions

| Protecting Group | Racemization (%)* | Propensity for β-Elimination | Propensity for S-Alkylation |

| p-Methoxybenzyl (pMeOBzl) | Data not explicitly found, but generally considered moderate. | Moderate | Low |

| Trityl (Trt) | ~3.3 - 8.0 | Low | High (without proper scavengers) |

| Diphenylmethyl (Dpm) | ~1.2 - 6.8 | Low | Moderate |

| Tetrahydropyranyl (Thp) | ~0.74 | Low | Low |

| Acetamidomethyl (Acm) | Low | High | Low |

*Racemization rates are highly dependent on coupling conditions and sequence context. The values presented are indicative and sourced from comparative studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of cysteine protecting groups.

Protocol 1: Deprotection of this compound

This protocol describes the cleavage of the p-methoxybenzyl group from a cysteine-containing peptide, typically performed concurrently with cleavage from the resin in Boc-SPPS.

Materials:

-

Peptidyl-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers: p-cresol, p-thiocresol, thioanisole

-

Cold diethyl ether

-

Reaction vessel for HF or TFMSA cleavage

-

Extraction and precipitation apparatus

Procedure:

-

Place the dried peptidyl-resin in the reaction vessel.

-

Add the appropriate scavengers (e.g., for every 1g of resin, use 1 mL of thioanisole and 100 mg of p-cresol).

-

For HF cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin). Stir the mixture at 0°C for 1-2 hours.

-

For TFMSA/TFA cleavage: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:9:1 v/v/v). Add the cocktail to the resin and stir at room temperature for 2-4 hours.

-

After the reaction is complete, remove the strong acid by evaporation under a stream of nitrogen (for HF) or by rotary evaporation (for TFA mixtures).

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Protocol 2: On-Resin Deprotection of Cys(Mmt)

This protocol allows for the selective removal of the Mmt group on the solid support, enabling on-resin modification or disulfide bond formation.

Materials:

-

Peptidyl-resin containing a Cys(Mmt) residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Swell the peptidyl-resin in DCM.

-

Prepare a deprotection solution of 1-2% TFA and 2.5% TIS in DCM.

-

Treat the resin with the deprotection solution for 2-5 minutes. The appearance of a yellow color indicates the release of the Mmt cation. Repeat the treatment until the solution remains colorless.

-

Wash the resin thoroughly with DCM to remove the cleavage reagents.

-

Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

-

Wash the resin with DCM and then with DMF to prepare for the next synthetic step.

Protocol 3: Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

This protocol describes the removal of the Acm group and subsequent oxidation to form a disulfide bond in solution.

Materials:

-

Acm-protected peptide

-

Aqueous acetic acid (e.g., 80%) or methanol

-

Iodine (I₂)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

-

Slowly add a solution of iodine in the same solvent dropwise while stirring.

-

Continue adding iodine until a persistent yellow color of iodine remains, indicating the reaction is complete.

-

Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

-

Remove the solvent by lyophilization or evaporation.

-

Purify the cyclized peptide by HPLC.

Protocol 4: Reductive Cleavage of Cys(StBu)

This protocol details the removal of the StBu group using a reducing agent, which is useful for on-resin or in-solution applications.

Materials:

-

StBu-protected peptide (on-resin or in solution)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another suitable base

Procedure (On-Resin):

-

Swell the peptidyl-resin in DMF.

-

Prepare a deprotection solution of 50 mM DTT and 50 mM DIPEA in DMF.

-

Treat the resin with the deprotection solution and agitate at room temperature for 30-60 minutes.

-

Repeat the treatment with fresh deprotection solution.

-

Wash the resin thoroughly with DMF to remove the cleavage reagents.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate critical workflows and reaction pathways in cysteine-containing peptide synthesis.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of β-elimination side reaction at a C-terminal cysteine.

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

The selection of an appropriate cysteine protecting group is a critical decision in the design of a synthetic peptide strategy. This compound, with its moderate acid lability, serves as a valuable option, particularly in Boc-SPPS. For Fmoc-based strategies, the Trt group remains a workhorse for routine synthesis, while orthogonal protecting groups like Acm, Mmt, and StBu are indispensable for the synthesis of complex peptides with multiple, regioselectively defined disulfide bonds. A thorough understanding of the quantitative aspects of side reactions and the meticulous execution of deprotection protocols are paramount to achieving high yields of pure cysteine-containing peptides for research and drug development.

An In-Depth Technical Guide to Fmoc-Cys(pMeOBzl)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the synthesis of cysteine-containing peptides presents unique challenges due to the high reactivity of the thiol side chain. Effective protection of this functional group is paramount to prevent undesired side reactions, such as oxidation and disulfide scrambling, ensuring the desired peptide sequence is obtained with high purity and yield. Among the arsenal of cysteine-protecting groups available for Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Cys(pMeOBzl)-OH, where the thiol is protected by a para-methoxybenzyl (pMeOBzl) group, offers a distinct combination of stability and cleavage characteristics.

This technical guide provides a comprehensive overview of Fmoc-Cys(pMeOBzl)-OH, detailing its chemical properties, applications, and the experimental protocols for its successful incorporation into synthetic peptides. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides for therapeutic, diagnostic, and research applications.

Core Concepts: The Role of the para-Methoxybenzyl (pMeOBzl) Protecting Group

The pMeOBzl group is a benzyl-type protecting group characterized by its moderate acid lability. Unlike the highly acid-labile trityl (Trt) group, which is cleaved under standard trifluoroacetic acid (TFA) conditions used for peptide cleavage from the resin, the pMeOBzl group requires stronger acidic conditions for its removal. This property makes Fmoc-Cys(pMeOBzl)-OH a valuable tool for specific synthetic strategies, such as the synthesis of peptides with multiple disulfide bonds where orthogonal protection is required.

The electron-donating methoxy group on the phenyl ring makes the pMeOBzl group more susceptible to acid cleavage compared to the unsubstituted benzyl (Bzl) group, yet it remains stable to the piperidine treatment used for Fmoc-group removal during SPPS.

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

While specific quantitative data for the coupling efficiency and yield of Fmoc-Cys(pMeOBzl)-OH is not extensively documented in comparative studies, we can infer its performance based on data for other common cysteine protecting groups. The choice of protecting group significantly impacts the prevention of side reactions, most notably racemization.

| Protecting Group | Typical Racemization (%)* | Cleavage Conditions | Key Features |

| pMeOBzl | Not extensively reported, but expected to be moderate | Strong acid (e.g., HF or high concentration TFA with scavengers) | Stable to standard TFA cleavage, useful for orthogonal strategies. |

| Trityl (Trt) | 3.3 - 8.0 | Mild Acid (TFA) | Highly acid-labile, standard choice for routine SPPS. |

| Acetamidomethyl (Acm) | Low | Iodine, Silver (I) salts, Mercury (II) acetate | Stable to TFA, used for regioselective disulfide bond formation. |

| tert-Butyl (tBu) | Low | Stronger acid conditions or specific reagents | More stable than Trt to TFA. |

| Tetrahydropyranyl (Thp) | 0.74 | Mild Acid (TFA) | Low racemization, good solubility of protected peptide. |

| Diphenylmethyl (Dpm) | 1.2 - 6.8 | Mild Acid (TFA) | Alternative to Trt with slightly different lability. |

Racemization levels are highly dependent on coupling conditions, including the choice of coupling reagents, base, and temperature.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Fmoc-Cys(pMeOBzl)-OH

This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Cys(pMeOBzl)-OH:

-

In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Protocol 2: Cleavage and Deprotection of the pMeOBzl Group

The removal of the pMeOBzl group requires stronger acidic conditions than the standard TFA cleavage cocktail used for Trt deprotection.

Reagents:

-

Cleavage Cocktail: A common cocktail for pMeOBzl removal is high concentration TFA with scavengers. A specific example includes a mixture of TFA, thioanisole, and 2,2'-dithiobis(5-nitropyridine) (DTNP). For complete deprotection of Cys(pMeOBzl), 2 equivalents of DTNP and the addition of thioanisole are often required.

-

Cold diethyl ether for peptide precipitation.

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Logical Workflow for Peptide Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of a cysteine-containing peptide using Fmoc-Cys(pMeOBzl)-OH to its application in a biological assay.

Caption: A generalized workflow from solid-phase synthesis to biological evaluation.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

Peptides containing a reactive cysteine residue, often synthesized using protecting groups like pMeOBzl, can be used as probes in activity-based protein profiling to identify and characterize enzyme activity in complex biological samples.

Caption: A workflow for using a cysteine-containing peptide probe in ABPP experiments.

Conclusion

Fmoc-Cys(pMeOBzl)-OH is a valuable reagent in the peptide chemist's toolkit, particularly for synthetic strategies that require an orthogonal cysteine protecting group. Its stability to standard Fmoc-SPPS conditions and its selective removal under stronger acidic conditions allow for the synthesis of complex peptides, including those with defined disulfide bridges. While direct quantitative comparisons with other protecting groups are not always available, a thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, will enable researchers to successfully incorporate this versatile building block into their synthetic targets, advancing research and drug discovery efforts.

Spectral Data and Experimental Protocols for S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH)

This technical guide provides a comprehensive overview of the spectral data and experimental procedures for the cysteine derivative, S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH). This compound is a crucial building block in peptide synthesis, particularly in the development of therapeutic peptides where the p-methoxybenzyl group serves as a readily cleavable protecting group for the thiol functionality of cysteine. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Spectral Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a close derivative, S-p-Methoxybenzyl cysteine methyl ester hydrochloride. While not the free acid, this data provides a close approximation of the expected spectral characteristics of this compound.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for S-p-Methoxybenzyl cysteine methyl ester hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.23 | d, J = 8.4 Hz | 2H, Aromatic (C'3-H, C'5-H) |

| 6.85 | d, J = 8.4 Hz | 2H, Aromatic (C'2-H, C'6-H) |

| 3.79 | s | 3H, Methoxy (C'4-OCH₃) |

| 3.73 | s | 3H, Ester Methyl (COOCH₃) |

| 3.69 | s | 2H, Benzyl CH₂ (C'7-H) |

| 3.30–3.39 | m | 1H, α-CH |

| 2.67–3.16 | m | 2H, β-CH₂ |

Note: Data is for the methyl ester hydrochloride derivative as reported in the Journal of Applied Research and Technology (2017).[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for S-p-Methoxybenzyl cysteine methyl ester hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 174.03 | Ester Carbonyl (C=O) |

| 158.55 | Aromatic C'4-O |

| 130.14 | Aromatic C'1 |

| 129.98 | Aromatic C'2, C'6 |

| 113.92 | Aromatic C'3, C'5 |

| 60.55 | Ester Methoxy (COOCH₃) |

| 55.29 | Methoxy (C'4-OCH₃) |

| 53.27 | α-Carbon |

| 36.18 | Benzyl CH₂ (C'7) |

| 34.25 | β-Carbon |

Note: Data is for the methyl ester hydrochloride derivative as reported in the Journal of Applied Research and Technology (2017).[1]

Mass Spectrometry Data

A representative mass spectrum for this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 242.08 | [M+H]⁺ |

| 264.06 | [M+Na]⁺ |

Experimental Protocols

The following section details the synthetic procedure for a closely related compound, S-p-methoxybenzyl cysteine methyl ester hydrochloride, which can be adapted for the synthesis of this compound.

Synthesis of S-p-Methoxybenzyl cysteine methyl ester hydrochloride[1]

A solution of 4-methoxybenzyl chloride (5.8 g, 37 mmol) in dichloromethane (250 mL) was added dropwise to a solution of L-cysteine (5 g, 37 mmol) in a mixture of trifluoroacetic acid (45 mL) and dichloromethane (250 mL) at 0 °C over a period of 1 hour. The reaction mixture was then stirred for 2 hours at room temperature. Following this, methanol (150 mL) and water (500 mL) were added. The layers were separated, and the organic layer was re-extracted with water (100 mL). The combined aqueous layers were washed with dichloromethane, filtered, and the solvents were removed under reduced pressure to yield the product.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis and analysis process, as well as a conceptual representation of a signaling pathway where a cysteine-containing peptide might be involved.

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and spectral analysis of this compound.

Conceptual Signaling Pathway Involvement

Caption: Conceptual diagram of a signaling pathway involving a cysteine-containing peptide.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-α-Fmoc-S-p-methoxybenzyl-L-cysteine (Fmoc-Cys(pMeOBzl)-OH) in solid-phase peptide synthesis (SPPS). The p-methoxybenzyl (pMeOBzl or Mob) protecting group for the cysteine thiol offers a unique stability profile, making it a valuable tool for specific synthetic strategies in peptide chemistry.

Introduction

Fmoc-Cys(pMeOBzl)-OH is a derivative of the amino acid cysteine used in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amine provides temporary protection and is removed at each cycle of peptide elongation, while the p-methoxybenzyl group protects the reactive thiol side chain. The pMeOBzl group is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under specific acidic conditions, allowing for its strategic use in the synthesis of complex peptides, including those with multiple disulfide bonds.

Chemical Properties

| Property | Value |

| Synonyms | Fmoc-Cys(Mob)-OH, Fmoc-S-(4-methoxybenzyl)-L-cysteine |

| Molecular Formula | C₂₆H₂₅NO₅S |

| Molecular Weight | 463.55 g/mol |

Key Applications

The primary application of Fmoc-Cys(pMeOBzl)-OH in Fmoc/tBu-based SPPS is to provide an orthogonal level of cysteine protection. Its stability to standard trifluoroacetic acid (TFA) cleavage cocktails allows for the synthesis of peptides where the Cys(pMeOBzl) residue remains protected after cleavage from the resin. This is particularly useful for:

-

Regioselective Disulfide Bond Formation: In conjunction with other cysteine protecting groups of varying lability (e.g., Trityl), the pMeOBzl group enables the controlled and sequential formation of multiple disulfide bridges.

-

Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptide fragments can be synthesized with Cys(pMeOBzl) protection, purified, and then used in fragment condensation reactions.

-

Post-synthesis Modification: The protected cysteine can be carried through the synthesis and initial purification, with the pMeOBzl group being removed at a later stage to allow for specific modifications of the thiol group.

Potential Side Reactions and Mitigation

The use of cysteine derivatives in SPPS is associated with several potential side reactions. Understanding and mitigating these is crucial for obtaining a high-purity final product.

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon of the cysteine residue during activation and coupling. This is a significant concern with base-mediated coupling reagents. | Utilize coupling methods that proceed under acidic or neutral conditions, such as those employing carbodiimides (e.g., DIC) with additives like HOBt or OxymaPure. Avoid prolonged pre-activation times. |

| Oxidation | The unprotected thiol group is susceptible to oxidation, leading to the formation of unwanted disulfide bonds (dimers or oligomers). | While the pMeOBzl group protects the thiol during synthesis, oxidation can occur after its removal. Use reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during and after cleavage.[1] |

| S-Alkylation | Unintentional alkylation of the reactive thiol group by carbocations generated during cleavage, particularly from resin linkers like the Wang linker. | Use a scavenger-rich cleavage cocktail containing reagents like triisopropylsilane (TIS) and water.[1] |

| β-Elimination | Base-catalyzed elimination of the protected sulfhydryl group, especially at the C-terminus, to form a dehydroalanine residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. | Minimize piperidine exposure time during Fmoc deprotection. The use of sterically bulky protecting groups can also reduce this side reaction. |

Comparative Racemization Data

| Fmoc-Cysteine Derivative | Protecting Group | Coupling Conditions | Racemization (%) |

| Fmoc-Cys(Bzl)-OH | Benzyl (Bzl) | HCTU/6-Cl-HOBt/DIEA | 5.3[2] |

| Fmoc-Cys(Trt)-OH | Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | 8.0[2] |

| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA | 1.2 |

| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74 |

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Cys(pMeOBzl)-OH in manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(pMeOBzl)-OH

This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).

- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Cys(pMeOBzl)-OH:

- In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.

- To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage of the Peptide from the Resin

A. Cleavage with Retention of the S-pMeOBzl Group (Standard TFA Cleavage):

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide, Wang) while leaving the pMeOBzl group intact.

1. Resin Preparation:

- Wash the final peptide-resin with DCM (5 times) to remove residual DMF and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- In a fume hood, prepare a cleavage cocktail. A common choice is Reagent B: TFA/Water/Phenol/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.

3. Cleavage Reaction:

- Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.

- Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail or TFA.

- Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether (approximately 10-fold excess).

- Centrifuge the mixture to pellet the precipitated peptide.

- Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

B. Cleavage with Removal of the S-pMeOBzl Group:

Removal of the pMeOBzl group typically requires harsher acidic conditions than standard TFA cleavage or the use of specific reagents.

1. Cleavage using a DTNP-containing Cocktail:

- Prepare a cleavage cocktail of TFA containing 2 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) and thioanisole.

- Add the cocktail to the dried peptide-resin.

- Agitate the mixture at room temperature for 2-4 hours.

- Follow the peptide precipitation and isolation steps as described in Protocol 2A.

Visualizations

Experimental Workflow

Caption: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure of Fmoc-Cys(pMeOBzl)-OH

Caption: Chemical structure of Fmoc-Cys(pMeOBzl)-OH.

References

Cleavage of p-Methoxybenzyl (pMeOBzl) Group from Cysteine Residues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of the p-methoxybenzyl (pMeOBzl) protecting group from cysteine residues. The pMeOBzl group is a commonly used protecting group for the thiol side chain of cysteine in peptide synthesis. Its removal is a critical step in obtaining the final, deprotected peptide. This guide outlines various deprotection methods, with a focus on reagent selection, reaction conditions, and potential side reactions.

Introduction

The thiol group of cysteine is highly reactive and prone to oxidation and other side reactions during peptide synthesis. Protection of this functional group is therefore essential. The p-methoxybenzyl (pMeOBzl) group is an acid-labile protecting group frequently employed for this purpose. Complete and clean removal of the pMeOBzl group is crucial for obtaining a high yield of the desired peptide with a free thiol group, which is often required for disulfide bond formation, conjugation, or biological activity.

The cleavage of the pMeOBzl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the efficiency of this process and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail, including the choice of scavengers and other reagents.

Deprotection Methods and Quantitative Data

Several methods have been developed for the cleavage of the pMeOBzl group from cysteine residues. The choice of method depends on the specific peptide sequence, the presence of other sensitive residues, and the desired final product. Below is a summary of common deprotection cocktails and their key parameters.

| Method | Reagents | Key Parameters | Efficacy & Remarks |

| Method 1: DTNP/TFA/Thioanisole | 2,2′-dithiobis(5-nitropyridine) (DTNP), Trifluoroacetic acid (TFA), Thioanisole | 2 equivalents of DTNP are required for complete deprotection. Thioanisole is essential for the reaction with cysteine.[1][2] | This method results in the formation of a mixed disulfide between the cysteine thiol and 5-nitro-2-thiopyridine.[1] The disulfide bond is more electrophilic due to the protonation of the pyridine nitrogen in TFA.[1][2] |

| Method 2: DTP/TFA/Thioanisole | 2,2′-dithiodipyridine (DTP), Trifluoroacetic acid (TFA), Thioanisole | Requires > 6 equivalents of DTP for complete removal. | DTP is a less robust deprotection reagent compared to DTNP. |

| Method 3: Strong Acid Cleavage | Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF) | High concentrations of TFA or HF, long reaction times, and elevated temperatures are often necessary for complete removal. | Harsh conditions can lead to side reactions. Partial deprotection (~10%) can occur with extended TFA treatment at 0°C. |

| Method 4: TFA/Silane/Thioanisole | Trifluoroacetic acid (TFA), Triethylsilane (TES), Thioanisole | Reaction at 40°C for 4 hours. | This "one-pot" method has been shown to be efficient for the related selenocysteine and suggests a gentle and facile approach for cysteine deprotection. |

| Method 5: TFA with Scavengers | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | A common cleavage cocktail is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT. | TIS is effective at quenching the pMeOBzl cation, preventing side reactions. EDT helps to keep the cysteine in a reduced state. |

Experimental Protocols

Method 1: Cleavage using DTNP/TFA/Thioanisole

This protocol is suitable for the deprotection of pMeOBzl-protected cysteine residues, particularly when a subsequent reaction involving the activated thiol is desired.

Materials:

-

pMeOBzl-protected peptide

-

2,2′-dithiobis(5-nitropyridine) (DTNP)

-

Trifluoroacetic acid (TFA), reagent grade

-

Thioanisole

-

Anhydrous diethyl ether

-

Centrifuge tubes

-

HPLC system for analysis

Procedure:

-

Dissolve the lyophilized pMeOBzl-protected peptide in a cleavage cocktail consisting of TFA and thioanisole (e.g., 97.5:2.5 v/v).

-

Add 2 equivalents of DTNP to the peptide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.

-

Upon completion, precipitate the deprotected peptide by adding cold anhydrous diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the peptide pellet under vacuum.

-

Analyze the final product by HPLC and mass spectrometry.

Method 4: Cleavage using TFA/TES/Thioanisole

This protocol offers a gentle and efficient one-pot deprotection method.

Materials:

-

pMeOBzl-protected peptide

-

Trifluoroacetic acid (TFA), reagent grade

-

Triethylsilane (TES)

-

Thioanisole

-

Anhydrous diethyl ether

-

Water bath or heating block

-

Centrifuge tubes

-

HPLC system for analysis

Procedure:

-

Prepare a cleavage cocktail of TFA/TES/thioanisole (e.g., 96:2:2 v/v/v).

-

Add the cleavage cocktail to the pMeOBzl-protected peptide.

-

Incubate the reaction mixture at 40°C for 4 hours.

-

Monitor the reaction progress by HPLC.

-

After completion, precipitate the peptide by adding cold anhydrous diethyl ether.

-

Centrifuge the mixture and decant the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the resulting peptide under vacuum.

-

Confirm the identity and purity of the deprotected peptide using HPLC and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the cleavage of the pMeOBzl group from a cysteine residue followed by analysis.

Caption: General workflow for pMeOBzl group cleavage from cysteine.

Potential Side Reactions and Mitigation

Several side reactions can occur during the cleavage of the pMeOBzl group. Understanding and mitigating these is crucial for obtaining a high-purity product.

-

Oxidation: The free thiol group is susceptible to oxidation, leading to the formation of disulfide bonds (inter- or intramolecular) or further oxidation to sulfenic, sulfinic, and sulfonic acids.

-

Mitigation: The use of reducing agents like 1,2-ethanedithiol (EDT) in the cleavage cocktail can help maintain the cysteine in its reduced state.

-

-

Re-alkylation: The cleaved p-methoxybenzyl cation is electrophilic and can re-alkylate other nucleophilic residues, such as tryptophan or the deprotected cysteine itself.

-

Mitigation: Scavengers like triisopropylsilane (TIS) or thioanisole are essential to trap the carbocation. TIS is highly effective in irreversibly converting the trityl cation (structurally similar to the pMeOBzl cation) to triphenylmethane.

-

-

Incomplete Deprotection: Harsh conditions may be required for complete removal of the pMeOBzl group, but this can also lead to degradation of the peptide.

-

Mitigation: Optimization of reaction time, temperature, and reagent concentrations is critical. The choice of a more efficient cleavage cocktail, such as those containing silanes, can promote complete removal under milder conditions.

-

-

Formation of 3-(1-piperidinyl)alanine: This side product can form with C-terminal cysteine residues during Fmoc-based solid-phase peptide synthesis due to base-catalyzed elimination.

-

Mitigation: While this is a side reaction related to the synthesis rather than cleavage, being aware of its potential presence in the crude product is important for purification strategies.

-

The following diagram illustrates the relationship between the desired deprotection reaction and potential side reactions.

Caption: Deprotection pathway and potential side reactions.

Conclusion

The successful cleavage of the pMeOBzl group from cysteine residues is a critical step in peptide synthesis. Careful selection of the deprotection method and optimization of the reaction conditions are paramount to achieving high yields of the desired product while minimizing side reactions. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively deprotect pMeOBzl-cysteine containing peptides. For any new peptide, it is always recommended to perform a small-scale trial to optimize the cleavage conditions.

References

Application Notes and Protocols for the Use of H-Cys(pMeOBzl)-OH in Boc-SPPS Workflows

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Nα-Boc-S-(p-methoxybenzyl)-L-cysteine, commonly referred to as Boc-Cys(pMeOBzl)-OH or Boc-Cys(Mob)-OH, in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The p-methoxybenzyl (pMeOBzl or Mob) protecting group is a valuable tool for the protection of the cysteine sulfhydryl group, offering specific advantages in peptide synthesis campaigns.

Introduction

In Boc-based solid-phase peptide synthesis (Boc-SPPS), the selection of an appropriate side-chain protecting group for cysteine is critical to prevent unwanted side reactions, such as oxidation and alkylation, and to ensure the synthesis of the target peptide in high purity. The p-methoxybenzyl group is an acid-labile protecting group cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1][2] Its stability to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group makes it a suitable choice for the synthesis of complex and longer peptides.[1]

Advantages of H-Cys(pMeOBzl)-OH in Boc-SPPS

-

Acid Lability: The pMeOBzl group is readily cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are standard final cleavage reagents in Boc-SPPS.[1][2]

-

Stability to Boc Deprotection: The pMeOBzl group exhibits greater stability towards the repetitive treatments with trifluoroacetic acid (TFA) used for Nα-Boc deprotection compared to the unsubstituted benzyl (Bzl) group. This minimizes premature deprotection of the cysteine side chain during the synthesis of long peptide sequences.

-

Compatibility: It is compatible with the overall Boc/Bzl strategy, where benzyl-based protecting groups are used for other amino acid side chains.

Key Considerations

-

Strong Acid Cleavage: The use of hazardous reagents like HF requires specialized equipment and safety precautions.

-

Scavengers: During the final cleavage, carbocations are generated from the protecting group and the resin linker. These can lead to side reactions with nucleophilic amino acid residues such as cysteine and tryptophan. The addition of scavengers to the cleavage cocktail is essential to prevent the formation of these byproducts.

-

Oxidation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species. Careful handling of the cleaved peptide is necessary.

Quantitative Data Summary

While specific, standardized quantitative data for the coupling efficiency of Boc-Cys(pMeOBzl)-OH can be sequence-dependent, the following table summarizes its performance characteristics based on established principles of peptide chemistry.

| Performance Parameter | This compound | Key Considerations |

| Coupling Efficiency | Generally high with standard coupling reagents (e.g., HBTU, DIC/HOBt). | As with other bulky amino acids, monitoring of the coupling reaction (e.g., via Kaiser test) is recommended to ensure completion. |

| Stability to Nα-Boc Deprotection | High stability to repeated treatments with ~50% TFA in DCM. | More stable than the Bzl group, making it suitable for longer peptide syntheses. |

| Final Cleavage Conditions | Anhydrous HF or TFMSA. | Requires specialized equipment and stringent safety protocols. |

| Potential Side Reactions | S-alkylation by carbocations during cleavage. | Mitigated by the use of appropriate scavengers in the cleavage cocktail. |

| Final Peptide Purity | High purity achievable with optimized protocols. | Dependent on efficient coupling, complete deprotection, and effective scavenging during cleavage. |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS workflow.

Diagram of the Boc-SPPS Workflow

References

Application Notes and Protocols for Regioselective Disulfide Bond Formation Using p-Methoxybenzyl (pMeOBzl) Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise formation of disulfide bonds is a critical step in the chemical synthesis of many biologically active peptides and proteins. These bonds are essential for maintaining the correct three-dimensional structure, which in turn dictates their function and stability. Regioselective disulfide bond formation, the controlled linkage of specific cysteine residues in a polypeptide chain containing multiple cysteines, is a significant challenge in peptide chemistry. This document provides detailed application notes and protocols for the use of the p-methoxybenzyl (pMeOBzl), also known as methoxybenzyl (Mob), protecting group in orthogonal strategies to achieve regioselective disulfide bond formation. The pMeOBzl group offers a distinct advantage due to its cleavage conditions, which are orthogonal to several other commonly used cysteine protecting groups, making it a valuable tool in the synthesis of complex peptides such as conotoxins and other therapeutic peptides.[1][2][3]

Principle of Orthogonal Protection

The successful regioselective formation of multiple disulfide bonds hinges on the concept of "orthogonality" in protecting group chemistry.[4] An orthogonal set of protecting groups is one in which each type of group can be selectively removed under a specific set of conditions without affecting the others.[4] This allows for the stepwise deprotection of pairs of cysteine residues and their subsequent oxidation to form disulfide bonds in a controlled manner. The pMeOBzl group is a key component of such strategies, often used in combination with groups like trityl (Trt) and acetamidomethyl (Acm).

Data Presentation: Comparison of Common Cysteine Protecting Groups

The selection of an appropriate set of orthogonal protecting groups is crucial for the successful synthesis of peptides with multiple disulfide bonds. The following table summarizes the properties of pMeOBzl and other commonly used cysteine protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Applications |

| p-Methoxybenzyl | pMeOBzl, Mob | Strong acid (e.g., TFA/TIS/H₂O at elevated temperatures, HF, TFMSA) | Stable to mild acid (e.g., dilute TFA) and iodine oxidation | Regioselective formation of multiple disulfide bonds in combination with more labile groups. |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), Iodine | Labile to strong acid, stable to iodine (in some conditions) | Formation of the first disulfide bond on-resin or in solution. |

| Acetamidomethyl | Acm | Iodine, Silver (I) salts, Mercury (II) salts | Stable to strong and mild acids | Formation of a second or third disulfide bond after removal of acid-labile groups. |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Stable to mild acid and iodine | Used in combination with other acid-labile groups for regioselective formation. |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Very acid-labile | On-resin deprotection for subsequent disulfide bond formation. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a peptide with three disulfide bonds using an orthogonal protection strategy employing Trt, Acm, and pMeOBzl protecting groups. This is exemplified by the synthesis of conotoxins.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the synthesis of the linear peptide on a solid support using Fmoc chemistry.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(pMeOBzl)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HCTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 equivalents) using a coupling reagent like HCTU (4 equivalents) and DIEA (8 equivalents) in DMF for 40 minutes.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating the orthogonally protected cysteine residues at the desired positions.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection (except for Acm and pMeOBzl): Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including Trt) by treating the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purification: Purify the linear peptide with free thiols (from the deprotected Trt groups) and intact Acm and pMeOBzl groups by reverse-phase HPLC (RP-HPLC).

Protocol 2: Regioselective Disulfide Bond Formation

This protocol describes the sequential formation of the three disulfide bonds.

Materials and Reagents:

-

Purified linear peptide (from Protocol 1)

-

4,4'-Dipyridyl disulfide (DTDP)

-

Methanol

-

Acetonitrile (ACN)

-

Water

-

Iodine (I₂)

-

Acetic acid

-

Ascorbic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

Step 1: Formation of the First Disulfide Bond (Trt-deprotected Cysteines)

-

Dissolve the purified linear peptide in a water/acetonitrile mixture at a concentration of 2 mg/mL.

-

Dissolve DTDP in a small amount of methanol and add it dropwise to the peptide solution under neutral pH conditions.

-

Monitor the reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.

-

Purify the mono-disulfide-bridged peptide by RP-HPLC and lyophilize. A yield of approximately 70-75% can be expected for this step.

Step 2: Formation of the Second Disulfide Bond (Acm-protected Cysteines)

-

Dissolve the purified mono-disulfide peptide in a suitable solvent system (e.g., 90% aqueous acetic acid or a water/acetonitrile mixture).

-

Add a solution of iodine (I₂) in the same solvent dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 1-2 hours, monitoring by RP-HPLC.

-

Quench the excess iodine with a solution of ascorbic acid.

-

Purify the di-disulfide-bridged peptide by RP-HPLC and lyophilize. This step typically proceeds with a high yield of around 90%.

Step 3: Formation of the Third Disulfide Bond (pMeOBzl-protected Cysteines)

-

Dissolve the purified di-disulfide peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Incubate the solution at 45°C for 18 hours to remove the pMeOBzl protecting groups.

-

Monitor the deprotection by mass spectrometry.

-

After deprotection, dilute the reaction mixture with a water/acetonitrile solution.

-

Add a small amount of iodine to catalyze the formation of the final disulfide bond.

-

Purify the final, fully folded peptide with three disulfide bonds by RP-HPLC. The overall yield for the synthesis of conotoxins using this strategy is reported to be in the range of 20-30%.

Visualizations

Signaling Pathways and Logical Relationships

The regioselective formation of disulfide bonds is a key chemical strategy that enables the synthesis of complex therapeutic peptides. The following diagram illustrates the logical workflow from peptide design to the final folded product.

Caption: Logical workflow for regioselective peptide synthesis.

Experimental Workflow

The following diagram details the experimental workflow for the synthesis and purification of a peptide with three regioselectively formed disulfide bonds.

Caption: Detailed experimental workflow for peptide synthesis.

Chemical Reaction Scheme

The following diagram illustrates the chemical strategy for the regioselective formation of three disulfide bonds using the orthogonal protection scheme of Trt, Acm, and pMeOBzl.

Caption: Orthogonal protection strategy for disulfide bonds.

References

- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]

Application Notes and Protocols for H-Cys(pMeOBzl)-OH in the Synthesis of Complex Peptides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cysteine residues is fundamental to the synthesis of complex peptides, particularly those with specific structural and functional requirements such as disulfide bridges. The selection of an appropriate thiol protecting group is a critical determinant of success in solid-phase peptide synthesis (SPPS). H-Cys(pMeOBzl)-OH, also known as S-p-methoxybenzyl-L-cysteine, is a widely utilized amino acid derivative for this purpose. The p-methoxybenzyl (Mob) group offers a unique level of acid lability, providing strategic advantages in the synthesis of intricate peptide structures.

The pMeOBzl group is more stable to trifluoroacetic acid (TFA) than the highly labile trityl (Trt) group, yet it can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it particularly suitable for Boc-based SPPS.[1][2] In Fmoc-based SPPS, its stability to the repetitive piperidine treatments used for Fmoc group removal allows for its use as a stable protecting group for subsequent specific deprotection and disulfide bond formation.[1] This attribute is invaluable for achieving regioselective disulfide bond formation in peptides containing multiple cysteine residues.[3]

Key Applications:

-

Synthesis of Peptides with Multiple Disulfide Bonds: The differential acid lability of the pMeOBzl group compared to other protecting groups like trityl (Trt) and acetamidomethyl (Acm) allows for orthogonal protection strategies. This enables the sequential and controlled formation of specific disulfide bridges, which is crucial for the correct folding and biological activity of many complex peptides.[3]

-

Boc Solid-Phase Peptide Synthesis (SPPS): this compound is a standard choice for introducing cysteine in Boc-SPPS. The Mob group is sufficiently stable to the repetitive TFA treatments used for the removal of the Nα-Boc group but is readily cleaved during the final HF deprotection step.

-

Synthesis of Peptides Containing Cysteine Sulfinic Acid: A novel application involves the oxidation of the Cys(Mob) residue within a peptide to the corresponding sulfone, followed by deprotection under strongly acidic conditions to yield a peptide containing cysteine sulfinic acid, a significant post-translational modification.

-

Drug Development: The ability to synthesize complex, correctly folded peptides is paramount in drug discovery. This compound is instrumental in the synthesis of peptide-based therapeutics, including antibody-drug conjugates (ADCs) where cysteine residues are key conjugation sites.

Quantitative Data Summary

The following table summarizes the relative stability of various cysteine protecting groups to different acidic reagents, which is crucial for planning orthogonal synthesis strategies.

| Protecting Group | Reagent | Conditions | Extent of Deprotection | Reference |

| p-methoxybenzyl (Mob) | 50% TFA in DCM | 23 h, 24 °C | Significant | |

| p-methoxybenzyl (Mob) | Neat TFA | 12 h, 37 °C | Partial | |

| 3,4-dimethylbenzyl (DMB) | 50% TFA in DCM | 23 h, 24 °C | 0.2% | |

| Trityl (Trt) | Standard TFA cleavage cocktail | 2-3 h, RT | Complete | |

| tert-butyl (But) | Neat TFA | - | ~20% | |

| Acetamidomethyl (Acm) | Neat TFA | 12 h, 37 °C | No reduction |

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the standard procedure for coupling this compound during Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of Peptides Containing Cys(pMeOBzl)

This protocol describes the final cleavage of the peptide from the resin and the removal of the pMeOBzl protecting group using strong acid. This method is typically used in Boc-SPPS or for the final deprotection step in Fmoc-SPPS when a strong acid is required.

Materials:

-

Peptidyl-resin containing Cys(pMeOBzl)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole, cresol)

-

Cold diethyl ether

-

HF cleavage apparatus

Procedure (using HF):

-

Resin Preparation: Thoroughly dry the peptidyl-resin under vacuum.

-

Cleavage Cocktail Preparation: In a cooled HF apparatus, add the appropriate scavengers (e.g., anisole or a mixture of scavengers).

-

HF Cleavage:

-

Add the dry peptidyl-resin to the HF apparatus.

-

Carefully distill anhydrous HF into the reaction vessel at -78 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation:

-

Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

A white precipitate of the crude peptide should form.

-

-

Peptide Isolation:

-

Filter the ether suspension to collect the peptide and resin.

-

Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid or acetonitrile/water).

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.

Visualizations

Caption: General workflow for the synthesis of a complex peptide using this compound in Fmoc-SPPS.

Caption: Logical workflow for regioselective disulfide bond formation using an orthogonal protection strategy.

References

Application Notes and Protocols for the Selective Deprotection of the p-Methoxybenzyl (pMeOBzl) Group

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB or MPM) group is a versatile and widely utilized protecting group for hydroxyl functions in organic synthesis. Its popularity stems from its relative stability under a range of conditions and, most importantly, the diverse and selective methods available for its removal. This allows for its deprotection in the presence of other sensitive functional groups and protecting groups, a critical aspect in the synthesis of complex molecules.[1][2]

These notes provide a comprehensive overview of the most common and effective methods for the selective deprotection of p-methoxybenzyl ethers, complete with detailed experimental protocols and comparative data.

Oxidative Cleavage

Oxidative methods are highly favored for their mildness and high selectivity, particularly for the deprotection of PMB ethers in the presence of other benzyl-type protecting groups.[1] The electron-donating methoxy group on the phenyl ring facilitates oxidative cleavage by stabilizing the intermediate carbocation.[1]

DDQ is one of the most common reagents for PMB deprotection.[1] The reaction proceeds via a single electron transfer (SET) mechanism, forming a charge-transfer complex, which then hydrolyzes to release the free alcohol and p-methoxybenzaldehyde. This method is notable for its orthogonality with many other protecting groups such as MOM, THP, TBS, and Benzyl ethers. However, electron-rich moieties like dienes can be susceptible to oxidation by DDQ.

Experimental Protocol: DDQ Deprotection of a PMB Ether

-

Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). The concentration is generally around 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-